molecular formula C25H27NO4 B4716409 7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B4716409
M. Wt: 405.5 g/mol
InChI Key: PSIMXMUIMRPNHV-UHFFFAOYSA-N
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Description

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperidine moiety attached to a chromen-2-one core, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.

Mechanism of Action

Piperidine derivatives act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . They are most efficacious as a releaser of norepinephrine .

Safety and Hazards

Piperidine derivatives can pose significant health risks. For example, new fentanyl analogs have high potential for producing addiction and severe adverse effects including coma and death .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There is ongoing research into the pharmacological applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting 4-benzylpiperidine with an appropriate electrophile, such as an alkyl halide, to form the desired intermediate.

    Coupling of the Two Fragments: The final step involves coupling the chromen-2-one core with the benzylpiperidine intermediate. This can be achieved through an esterification reaction using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of robust purification techniques to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analogue that lacks the chromen-2-one core but retains the benzylpiperidine moiety.

    (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: A related compound with a different core structure but similar functional groups.

Uniqueness

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is unique due to the combination of the chromen-2-one core and the benzylpiperidine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c1-17-18(2)25(28)30-23-15-21(8-9-22(17)23)29-16-24(27)26-12-10-20(11-13-26)14-19-6-4-3-5-7-19/h3-9,15,20H,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIMXMUIMRPNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
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7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

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